

YC-137: A Technical Guide to a Selective BCL-2 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of YC-137, a potent and selective small molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein. YC-137 has emerged as a significant tool in cancer research, demonstrating the ability to selectively induce apoptosis in cells that overexpress BCL-2. This document details the compound's discovery, its method of synthesis, and its biological activity, supported by quantitative data and detailed experimental protocols. Furthermore, it visualizes the key signaling pathways and experimental workflows associated with YC-137's function.

Discovery and Development

The discovery of YC-137 as a BCL-2 inhibitor was first reported in a 2004 study published in Cancer Research by Real, P.J., and colleagues.[1] The development of YC-137 was part of a broader effort to identify small molecules that could mimic the action of pro-apoptotic BH3-only proteins, which bind to and inhibit the function of anti-apoptotic proteins like BCL-2.

YC-137, a cell-permeable naphthoquinone compound, was identified for its ability to selectively induce apoptosis in cancer cells overexpressing BCL-2.[1] This selectivity is a key characteristic, as it shows minimal effect on cells dependent on other anti-apoptotic proteins like BCL-xL, even at significantly higher concentrations.[1]



Synthesis of YC-137

The chemical name for YC-137 is 2-Methoxycarbonylamino-4-methylsulfanyl-butyric acid, 4-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-ylamino)-phenyl ester. Its synthesis involves a multi-step process. While a detailed, step-by-step protocol is not publicly available in the primary literature, the synthesis would logically proceed through the formation of key intermediates, including the substituted naphthoquinone-thiazole core and the modified amino acid side chain, followed by their condensation.

Chemical Structure:

YC137 Chemical Structure of YC-137

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Caption: Chemical Structure of YC-137.

Quantitative Data

The biological activity of YC-137 has been quantified through various in vitro assays. A summary of the key quantitative data is presented below.

Parameter	Target	Value	Cell Line <i>l</i> Condition	Reference
Binding Affinity (Ki)	BCL-2	1.3 μΜ	In vitro binding assay	[1]
IC50	Cell Viability	<300 nM	MDA-MB-435B breast cancer cells	[1]
Selectivity	BCL-xL	> 5 μM	-	

Mechanism of Action



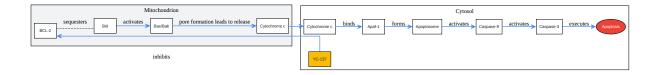
YC-137 exerts its pro-apoptotic effect by directly targeting the anti-apoptotic protein BCL-2. It functions by disrupting the critical protein-protein interaction between BCL-2 and the BH3 domain of pro-apoptotic proteins, such as Bid. This inhibition of BCL-2's anti-apoptotic function triggers the intrinsic pathway of apoptosis.

The key steps in the signaling pathway initiated by YC-137 are:

- Inhibition of BCL-2: YC-137 binds to BCL-2, preventing it from sequestering pro-apoptotic proteins.
- Mitochondrial Outer Membrane Permeabilization (MOMP): The release of pro-apoptotic proteins like Bax and Bak leads to the formation of pores in the mitochondrial outer membrane.
- Cytochrome c Release: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.
- Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
- Caspase Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.
- Apoptosis: The activation of executioner caspases leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Signaling Pathway Diagram





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Caption: YC-137 induced intrinsic apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of YC-137.

Competitive Fluorescence Polarization Assay for BCL-2 Binding

This assay is used to determine the binding affinity of YC-137 to the BCL-2 protein.

Principle: A fluorescently labeled BH3 peptide (tracer) binds to BCL-2, resulting in a high fluorescence polarization value. Unlabeled YC-137 competes with the tracer for binding to BCL-2, causing a decrease in polarization.

Materials:

- Recombinant human BCL-2 protein
- Fluorescently labeled Bid BH3 peptide (e.g., FITC-Bid)
- YC-137
- Assay buffer (e.g., phosphate-buffered saline with 0.01% Triton X-100)



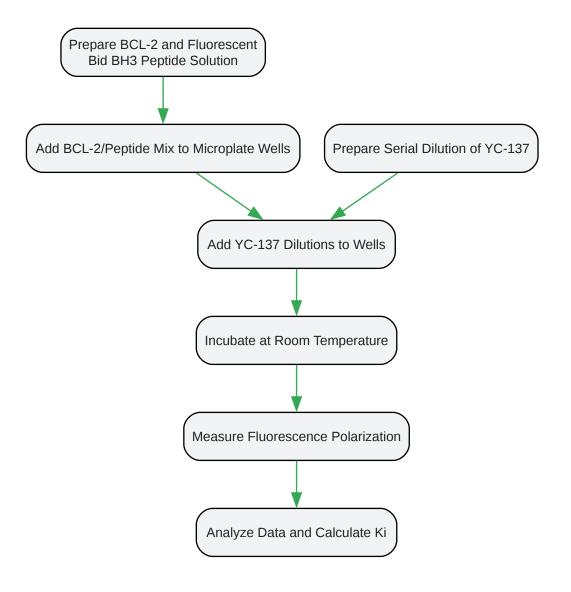
- Black, low-volume 96-well or 384-well plates
- Fluorescence polarization plate reader

Procedure:

- Prepare a solution of BCL-2 protein and the fluorescently labeled Bid BH3 peptide in the assay buffer at concentrations optimized for a stable, high polarization signal.
- Prepare a serial dilution of YC-137 in the assay buffer.
- In the wells of the microplate, add the BCL-2/fluorescent peptide solution.
- Add the serially diluted YC-137 or vehicle control to the wells.
- Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
- Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore used.
- Calculate the Ki value from the competition curve.

Experimental Workflow: BCL-2 Binding Assay





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References

- 1. Assay in Summary_ki [bdb99.ucsd.edu]
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